An In-depth Technical Guide to the Physicochemical and Chemical Properties of 7-Nitroquinolin-8-ol
An In-depth Technical Guide to the Physicochemical and Chemical Properties of 7-Nitroquinolin-8-ol
This guide provides a comprehensive overview of the core physical and chemical properties of 7-nitroquinolin-8-ol, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, reactivity, and potential applications, grounding its claims in established scientific principles and literature.
Molecular Identity and Structural Elucidation
7-Nitroquinolin-8-ol is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry.[1] Its fundamental details are summarized below.
| Identifier | Value |
| IUPAC Name | 7-nitroquinolin-8-ol |
| CAS Number | 18472-01-0[2] |
| Molecular Formula | C₉H₆N₂O₃[2] |
| Molecular Weight | 190.16 g/mol [2] |
| InChI Key | RPJWQGVDVSVGPQ-UHFFFAOYSA-N[2] |
The molecule's architecture, featuring a nitro group at the 7-position and a hydroxyl group at the 8-position, is crucial to its chemical behavior. The proximity of the hydroxyl group and the quinoline nitrogen atom facilitates its potent metal-chelating properties.
Figure 1: Chemical structure of 7-nitroquinolin-8-ol.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 7-nitroquinolin-8-ol is not extensively reported in the literature. Therefore, this section presents data for the closely related and well-characterized isomer, 5-nitroquinolin-8-ol (Nitroxoline), and the parent compound, 8-hydroxyquinoline, to provide a comparative context for predicting the properties of the 7-nitro isomer.
| Property | 7-Nitroquinolin-8-ol (Predicted) | 5-Nitroquinolin-8-ol (Nitroxoline) | 8-Hydroxyquinoline (Parent Compound) |
| Melting Point (°C) | ~180-190 | 181-183 | 70-73[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol. | Practically insoluble in water, soluble in organic solvents.[1][4] | Insoluble in water; soluble in ethanol, acetone, chloroform, benzene.[3] |
| pKa | Expected to be lower than 8-hydroxyquinoline due to the electron-withdrawing nitro group. | Not explicitly found, but the nitro group enhances the acidity of the hydroxyl group.[1] | ~9.8 (for the hydroxyl proton)[3] |
Expert Insights:
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Melting Point: The introduction of a nitro group generally increases the melting point compared to the parent molecule due to stronger intermolecular forces, such as dipole-dipole interactions and potential hydrogen bonding. The melting point of 7-nitroquinolin-8-ol is expected to be in a similar range to its 5-nitro isomer.
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Solubility: Like most quinoline derivatives, 7-nitroquinolin-8-ol is predicted to have poor aqueous solubility due to its largely aromatic and nonpolar structure.[5] Its solubility in organic solvents like dimethyl sulfoxide (DMSO) is expected to be good, which is a common characteristic for this class of compounds.[4]
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pKa: The electron-withdrawing nature of the nitro group is expected to increase the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to 8-hydroxyquinoline. This enhanced acidity is a key factor in its ability to form stable metal chelates at physiological pH.[1]
Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the positions of the nitro and hydroxyl groups. Aromatic protons typically resonate in the range of 7.0-9.0 ppm.
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¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitro and hydroxyl groups would show characteristic downfield shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
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A broad O-H stretching band around 3200-3600 cm⁻¹.
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Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region.
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UV-Visible Spectroscopy: The UV-Vis spectrum in a solvent like methanol or ethanol is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the nitro and hydroxyl groups as auxochromes will likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent 8-hydroxyquinoline.
Chemical Properties and Reactivity
Synthesis of 7-Nitroquinolin-8-ol
The primary route for the synthesis of 7-nitroquinolin-8-ol is the electrophilic nitration of 8-hydroxyquinoline. The regioselectivity of this reaction is highly dependent on the reaction conditions. While nitration can also occur at the 5-position, careful control of temperature and the nitrating agent can favor the formation of the 7-nitro isomer.
Figure 2: General workflow for the synthesis of 7-nitroquinolin-8-ol.
Experimental Protocol: Synthesis of a Nitro-8-hydroxyquinoline Derivative (Adapted)
This protocol is adapted from the synthesis of related nitroquinoline compounds and serves as a representative procedure.
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to -5°C, slowly add fuming nitric acid to concentrated sulfuric acid.
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Reaction: Dissolve 8-hydroxyquinoline in concentrated sulfuric acid in a separate reaction vessel, also cooled to -5°C.
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Addition: Add the prepared nitrating mixture dropwise to the 8-hydroxyquinoline solution while maintaining the temperature below 0°C.
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Reaction Progression: After the addition is complete, allow the reaction to stir for a specified time (e.g., 40 minutes), gradually allowing it to warm to room temperature.[4]
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Quenching: Carefully pour the reaction mixture over crushed ice.
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Precipitation and Filtration: Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product. Collect the solid product by vacuum filtration.
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Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 7-nitroquinolin-8-ol.
Reactivity and Chelation
The chemical reactivity of 7-nitroquinolin-8-ol is dominated by three main features: the phenolic hydroxyl group, the aromatic quinoline ring, and its ability to act as a bidentate chelating agent.
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Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification, allowing for the synthesis of a wide range of derivatives with modified physicochemical properties.
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Aromatic Ring: The quinoline ring can undergo further electrophilic substitution reactions, although the existing nitro group will be deactivating.
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Metal Ion Chelation: This is arguably the most significant chemical property of 7-nitroquinolin-8-ol and its isomers. The nitrogen atom of the quinoline ring and the oxygen of the deprotonated hydroxyl group act as a bidentate ligand, forming stable five-membered chelate rings with various metal ions. This property is the basis for the biological activity of many 8-hydroxyquinoline derivatives.[4]
Figure 3: Schematic of the metal chelation process by 7-nitroquinolin-8-ol.
Applications in Research and Drug Development
While 7-nitroquinolin-8-ol itself is not a widely used therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules.[2] Its structural similarity to the well-known drug Nitroxoline (5-nitroquinolin-8-ol) suggests potential for similar biological activities.
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Antimicrobial and Anticancer Potential: Nitroxoline exhibits broad-spectrum antimicrobial activity against bacteria and fungi, and has also shown promise as an anticancer agent.[4] The mechanism of action is largely attributed to its ability to chelate essential metal ions, thereby inhibiting metalloenzymes that are vital for pathogen survival and tumor progression.[4] It is plausible that 7-nitroquinolin-8-ol could exhibit similar, albeit potentially modulated, activities.
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Chemical Probe and Ligand: Due to its strong chelating ability, 7-nitroquinolin-8-ol can be used as a chemical probe to study the role of metal ions in biological systems. It can also serve as a ligand in the development of novel metal-based catalysts or materials.
Experimental Protocol: Determination of Metal Chelation Stoichiometry by Job's Plot
This protocol describes a method to determine the stoichiometry of the complex formed between 7-nitroquinolin-8-ol and a metal ion (e.g., Fe³⁺ or Cu²⁺) using UV-Vis spectrophotometry, a technique known as Job's method or the method of continuous variation.
Principle: A series of solutions are prepared with varying mole fractions of the metal and ligand, while the total molar concentration is kept constant. The absorbance of the resulting complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of 7-nitroquinolin-8-ol (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).
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Prepare a stock solution of a metal salt (e.g., FeCl₃ or CuSO₄) of the same concentration (1 mM) in the same solvent.
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Preparation of the Job's Plot Series:
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In a series of labeled vials or test tubes, prepare solutions by mixing the metal and ligand stock solutions in different ratios, keeping the total volume constant (e.g., 10 mL). The mole fraction of the ligand will range from 0 to 1.
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For example:
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Tube 1: 10 mL Metal + 0 mL Ligand (Mole fraction Ligand = 0)
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Tube 2: 9 mL Metal + 1 mL Ligand (Mole fraction Ligand = 0.1)
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...
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Tube 11: 0 mL Metal + 10 mL Ligand (Mole fraction Ligand = 1.0)
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Incubation: Allow the solutions to equilibrate for a period of time to ensure complex formation is complete.
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Spectrophotometric Measurement:
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Determine the wavelength of maximum absorbance (λ_max) of the metal-ligand complex by scanning a solution containing a mixture of the metal and ligand (e.g., a 1:1 ratio).
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Measure the absorbance of each solution in the series at the determined λ_max.
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Data Analysis:
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Plot the absorbance as a function of the mole fraction of the ligand.
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The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 indicates a 1:2 ratio.
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Conclusion
7-Nitroquinolin-8-ol is a heterocyclic compound of significant interest due to its structural features and chemical reactivity. While specific experimental data for this isomer is limited, its properties can be reliably predicted based on the extensive knowledge of its parent compound, 8-hydroxyquinoline, and its well-studied isomer, 5-nitroquinolin-8-ol. Its potent metal-chelating ability, a hallmark of the 8-hydroxyquinoline scaffold, makes it and its potential derivatives promising candidates for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.
References
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). Molecules, 28(15), 5789. Retrieved from [Link]
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Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. (2019). Journal of Minerals and Materials Characterization and Engineering, 7(2), 64-70. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route to 8-hydroxy-5-nitroquinoline-7-carboxamides 3 a–g. Retrieved from [Link]
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Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Organic and Inorganic Chemical Sciences, 1(1). Retrieved from [Link]
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An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2014). Archives of Organic and Inorganic Chemical Sciences, 1(1). Retrieved from [Link]
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NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Retrieved from [Link]
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Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
